Benzyl 4-oxoazetidine-2-carboxylate
Overview
Description
Benzyl 4-oxoazetidine-2-carboxylate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition
Benzyl 4-oxoazetidine-2-carboxylate derivatives have been synthesized and evaluated for their effectiveness as enzyme inhibitors. N-alkyl and N-acyl substituted derivatives show potential as inhibitors of proteases such as porcine pancreatic elastase (PPE) and papain. For instance, some derivatives demonstrate reversible inhibition of PPE with micromolar KI-values, indicating their potential for therapeutic applications in conditions where protease activity needs regulation (Achilles et al., 2000).
Stereocontrolled Synthesis
This compound compounds, such as 4-oxoazetidine-2-carbaldehydes, are highly valuable in stereocontrolled synthesis. These compounds can act as protected α-amino aldehydes and masked β-amino acids. Their dual reactivity has been utilized in various synthetic applications, including the preparation of substances like α-amino acids, β-amino acids, amino sugars, and complex natural products (Alcaide & Almendros, 2002).
Synthesis of Antibacterial Agents
Research into this compound derivatives includes the development of new antibacterial agents. For example, the synthesis of N-substituted-3-chloro-2-azetidinones has shown promising antibacterial activity against various microorganisms like Staphylococcus aureus and Escherichia coli, suggesting their potential as novel therapeutic agents (Chavan & Pai, 2007).
Foldameric Structures
This compound derivatives have been used to create novel foldameric structures. These structures exhibit unique three-dimensional conformations and can be stabilized by intramolecular hydrogen bonds, presenting possibilities for diverse applications in material science and molecular design (Tomasini et al., 2003).
Biotransformation and Synthesis
These compounds are also used in biotransformations and synthesis processes. For instance, catalyzed reactions using Rhodococcus erythropolis have shown efficient and enantioselective transformations of azetidine derivatives, demonstrating their utility in producing chiral compounds for pharmaceutical applications (Leng et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl 4-oxoazetidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLBHSIXLWVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384578 | |
Record name | benzyl 4-oxoazetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87791-58-0 | |
Record name | benzyl 4-oxoazetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87791-58-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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